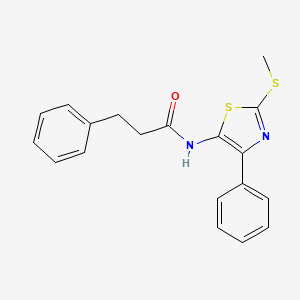

N-(2-(methylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds with similar structures often contain a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen . They are often used in pharmaceuticals due to their bioactive properties .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with carbon-based nucleophiles . For instance, nitroalkanes can be transformed into nitrile oxides in superacidic medium, which can then interact with various nucleophilic reagents .Molecular Structure Analysis

The molecular structure of similar compounds often involves a balance between electrophilic and nucleophilic properties . For example, 2-methylthio-triazoloquinazoline is more electrophilic and reactive, while 2-methylsulfonyl-triazoloquinazoline is more electrophilic and less reactive .Chemical Reactions Analysis

Similar compounds often undergo reactions involving formation of aci-forms (nitronic acids or nitronates) and their subsequent interaction with carbon-based nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often involve their reactivity with other substances . For example, metformin hydrochloride, a widely used drug to treat diabetes mellitus, has physical and chemical properties that allow it to interact with other substances in specific ways .Wissenschaftliche Forschungsanwendungen

- The compound’s thiazole and phenyl moieties make it an interesting candidate for catalytic reactions. Researchers have explored its use in transition-metal-catalyzed reactions, such as C–H functionalization. For instance, a recent study investigated the rhodium(I)-catalyzed C–H oxidative alkenylation/cyclization of aromatic amides containing a (2-methylthio)aniline directing group with maleimides . This reaction led to isoindolone spirosuccinimides as products under aerobic, metal oxidant-free, and solvent-free conditions. The maleimide served as both a coupling partner and a hydrogen acceptor, highlighting the compound’s versatility.

- N-(2-(methylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide’s structural features suggest potential pharmacological applications. Researchers have synthesized related compounds with anticancer activity, combining chalcone fragments and 4-chloro-5-methyl-2-methylthiobenzenesulfonamide . Exploring its interactions with biological targets could lead to novel drug candidates.

- Thioethers like the methylthio group in this compound can be incorporated into polymer materials. For instance, oxidation-sensitive thioethers have been integrated into nanocarriers for controlled drug release . Investigating the compound’s behavior in polymer matrices could yield innovative materials with responsive properties.

- Density functional theory (DFT) calculations have been employed to elucidate reaction mechanisms involving this compound. Understanding its reactivity, transition states, and intermediates aids in designing efficient synthetic routes. For example, computational studies revealed the steps involved in the rhodium(I)-catalyzed C–H oxidative alkenylation/cyclization mentioned earlier .

Catalysis and Organic Synthesis

Drug Development

Materials Science

Computational Chemistry

Wirkmechanismus

The mechanism of action for similar compounds often involves interactions with biological systems. For example, biocompatible polymers containing 2-methacryloyloxyethyl phosphorylcholine (MPC) have been used in a broad range of fields such as chemistry, biology, bioengineering, medicine, pharmaceutical science, drug discovery, materials science, and environmental science .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-methylsulfanyl-4-phenyl-1,3-thiazol-5-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS2/c1-23-19-21-17(15-10-6-3-7-11-15)18(24-19)20-16(22)13-12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTTYNTZDPYVFME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(S1)NC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(methylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-N-(furan-2-ylcarbonyl)furan-2-carboxamide](/img/structure/B2529367.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2529377.png)

![N-(4-fluorophenyl)-2-{(2E)-4-oxo-2-[(2Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2529379.png)

![Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2529380.png)

![N-butyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2529381.png)